SKF 100398

概要

説明

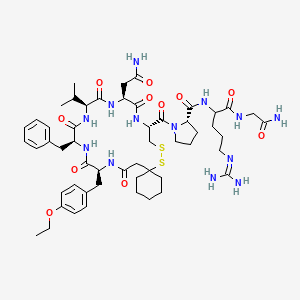

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin is a synthetic analog of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is designed to mimic the effects of natural vasopressin but with enhanced stability and specificity for certain receptors.

科学的研究の応用

Pharmacological Studies

The compound's ability to interact with vasopressin receptors has been extensively studied. Research indicates that it functions as a potent agonist or antagonist depending on the receptor type, which can lead to varied therapeutic applications:

- Vasopressor Activity : It has been shown to exert significant vasopressor effects, making it useful in studies related to hypertension and cardiovascular health .

- Diuretic Effects : The compound influences renal function and fluid balance, leading to potential applications in treating conditions like diabetes insipidus .

Synthesis and Structural Analysis

The synthesis of this compound has been documented through various methodologies, emphasizing its importance in peptide chemistry. Efficient synthetic routes have been developed, allowing for the production of this analog with high purity and yield .

Case Studies

Several case studies highlight the practical applications of this compound:

- Animal Models : Studies conducted on rats have demonstrated the effects of this compound on blood pressure regulation and uterine contractions, providing insights into its pharmacodynamics .

- In Vitro Techniques : Research utilizing cell cultures has revealed the compound's mechanisms at the cellular level, including its interactions with specific receptors involved in vascular function .

作用機序

Target of Action

SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is an analogue of arginine vasopressin (AVP). The primary target of this compound is the vasopressin receptor . Vasopressin receptors play a crucial role in maintaining water balance in the body .

Mode of Action

This compound acts as a specific antagonist of the antidiuretic effect of both exogenous and endogenous AVP . This means that it binds to the vasopressin receptor and blocks its activation by AVP, thereby inhibiting the antidiuretic effect .

Biochemical Pathways

The antagonistic action of this compound on the vasopressin receptor disrupts the normal function of the AVP signaling pathway. Under normal circumstances, AVP binds to its receptor and triggers a series of biochemical reactions that ultimately lead to water reabsorption in the kidneys. By blocking this interaction, this compound prevents the reabsorption of water, leading to increased urine production .

Pharmacokinetics

It is known that the compound is administered intravenously . The dosage used in animal studies is 8 μg/kg .

Result of Action

In vivo studies have shown that this compound effectively blocks the antidiuretic effect of AVP. For example, in a study involving male Sprague-Dawley rats, an intravenous injection of this compound at a dosage of 8 μg/kg completely blocked the antidiuretic effect of exogenous AVP .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the preparation of protected amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques. The final product is obtained after deprotection and purification.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product.

化学反応の分析

Types of Reactions: 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin undergoes various chemical reactions, including:

Oxidation: The thiol group in the beta-mercapto moiety can be oxidized to form disulfides.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol-containing monomers.

Substitution: Modified peptides with substituted functional groups.

類似化合物との比較

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin is unique due to its enhanced stability and receptor specificity. Similar compounds include:

Desmopressin: A synthetic analog of vasopressin with a longer half-life and selective V2 receptor activity.

Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties in treating hypotension.

Lypressin: A vasopressin analog with similar effects but different receptor affinities.

This compound stands out due to its balanced activity across multiple vasopressin receptors, making it a versatile tool in both research and therapeutic applications.

生物活性

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin (often referred to as a vasopressin analog) is a synthetic peptide designed to mimic the activity of arginine vasopressin (AVP), a key hormone involved in regulating water retention, blood pressure, and various physiological processes. This compound's structure incorporates modifications that enhance its biological activity and specificity compared to natural AVP.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of sulfur and multiple amino acids, which contribute to its functional properties. The incorporation of beta-mercapto groups and cyclic structures is critical for its activity, allowing it to interact effectively with vasopressin receptors.

The biological activity of this compound primarily revolves around its interaction with vasopressin receptors, particularly V1 and V2 subtypes. These receptors mediate various physiological responses:

- V1 Receptors : Primarily involved in vasoconstriction and increasing blood pressure.

- V2 Receptors : Regulate water reabsorption in the kidneys, influencing diuresis.

The compound acts as an agonist at these receptors, promoting effects similar to those of natural AVP but with altered potency and specificity due to its structural modifications.

Pharmacological Effects

Research indicates that this vasopressin analog exhibits significant pharmacological effects, including:

- Antidiuretic Activity : The compound demonstrates a potent ability to promote water retention in renal tissues, thereby reducing urine output.

- Vasopressor Effects : It effectively increases vascular resistance and blood pressure through V1 receptor activation.

Table 1 summarizes the comparative potency of this compound against natural AVP:

| Activity | 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin | Arginine Vasopressin |

|---|---|---|

| Antidiuretic Potency | High | Moderate |

| Vasopressor Potency | High | High |

| Duration of Action | Prolonged | Shorter |

In Vitro Studies

In vitro studies have demonstrated that the compound effectively antagonizes the oxytocic response induced by oxytocin, showcasing its potential in modulating uterine contractions. The pA2 values indicate significant antagonistic activity against both AVP and oxytocin responses, marking it as a selective antagonist for specific physiological pathways .

Clinical Applications

Clinical research has explored the use of this vasopressin analog in various settings:

- Cardiovascular Regulation : Studies have shown that administration can lead to improved blood pressure regulation in patients with hypotension.

- Diabetes Insipidus Treatment : Its antidiuretic properties make it a candidate for treating conditions characterized by excessive urination.

Experimental Models

Animal models have been utilized to assess the compound's efficacy and safety profile. For instance, in rat models, the administration resulted in significant reductions in urine output and increases in blood pressure without notable adverse effects .

特性

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFJYGJKEXYVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H77N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77453-01-1 | |

| Record name | [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。